molecular formula C13H15N3O5 B020626 N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 19938-46-6

N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B020626
CAS No.: 19938-46-6
M. Wt: 293.27 g/mol
InChI Key: QBEUGXYGEQBXIB-UHFFFAOYSA-N
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Description

N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3,4,5-trimethoxyphenyl group and at position 2 with an acetamide moiety. This compound has garnered attention in medicinal chemistry due to the pharmacological relevance of the 1,3,4-oxadiazole scaffold, which is known for its antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-7(17)14-13-16-15-12(21-13)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEUGXYGEQBXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173715
Record name Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19938-46-6
Record name Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019938466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Cyclization of Thiosemicarbazide Derivatives

This method involves the formation of a 2-amino-1,3,4-oxadiazole intermediate, followed by acetylation.

Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
3,4,5-Trimethoxybenzoic acid (10.0 g, 44.8 mmol) is refluxed with thionyl chloride (SOCl₂, 15 mL) at 70°C for 4 hours. Excess SOCl₂ is removed under vacuum to yield the acyl chloride as a pale-yellow solid.

Step 2: Preparation of Thiosemicarbazide
The acyl chloride is dissolved in dry tetrahydrofuran (THF, 50 mL) and added dropwise to a solution of thiosemicarbazide (4.1 g, 44.8 mmol) and triethylamine (6.3 mL, 44.8 mmol) at 0°C. The mixture is stirred for 12 hours, filtered, and washed with ice-cold water to obtain 3,4,5-trimethoxybenzoyl thiosemicarbazide.

Step 3: Cyclization to 2-Amino-1,3,4-oxadiazole
The thiosemicarbazide (8.2 g, 25.0 mmol) is suspended in phosphorus oxychloride (POCl₃, 30 mL) and refluxed for 6 hours. After cooling, the solution is poured onto crushed ice, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The organic layer is dried and concentrated to yield 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine as a white solid (Yield: 78%).

Step 4: Acetylation of the Amine
The amine (5.0 g, 16.4 mmol) is dissolved in acetic anhydride (20 mL) and stirred at 100°C for 2 hours. The mixture is cooled, poured into ice water, and filtered to obtain the target compound (Yield: 82%).

Route 2: Direct Cyclization of N-Acetyl Hydrazide

This approach bypasses the thiosemicarbazide intermediate by directly cyclizing an acetylated hydrazide.

Step 1: Synthesis of 3,4,5-Trimethoxybenzohydrazide
3,4,5-Trimethoxybenzoic acid (10.0 g, 44.8 mmol) is refluxed with methanol (100 mL) and concentrated H₂SO₄ (2 mL) for 12 hours to form the methyl ester. Hydrazine hydrate (10 mL, 206 mmol) is added, and the mixture is refluxed for 15 hours to yield the hydrazide (Yield: 85%).

Step 2: N-Acetylation of Hydrazide
The hydrazide (8.0 g, 31.2 mmol) is stirred with acetic anhydride (15 mL) at room temperature for 4 hours. Excess reagent is removed under vacuum to isolate N-acetyl-3,4,5-trimethoxybenzohydrazide.

Step 3: Cyclization with POCl₃
The acetylated hydrazide (7.5 g, 24.0 mmol) is refluxed in POCl₃ (25 mL) for 5 hours. The solution is cooled, quenched with ice, and neutralized with ammonium hydroxide. The precipitate is recrystallized from ethanol to obtain the target compound (Yield: 74%).

Route 3: Substitution of Oxadiazole-2-thiol

This method modifies a preformed oxadiazole-2-thiol intermediate through nucleophilic substitution.

Step 1: Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
3,4,5-Trimethoxybenzohydrazide (10.0 g, 39.1 mmol) is refluxed with carbon disulfide (CS₂, 6.0 mL) and potassium hydroxide (KOH, 4.4 g, 78.2 mmol) in methanol for 8 hours. The product is acidified with HCl, filtered, and dried (Yield: 81%).

Step 2: Amination and Acetylation
The thiol (6.0 g, 19.5 mmol) is heated with aqueous ammonia (NH₃, 30 mL) at 120°C for 6 hours in a sealed tube. The resulting amine is acetylated with acetic anhydride (10 mL) to yield the target compound (Yield: 68%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions using POCl₃ achieve higher yields in polar aprotic solvents like dimethylformamide (DMF) at 100–110°C. Substitution reactions require aqueous ammonia at elevated temperatures (120°C) to displace the thiol group effectively.

Catalytic Enhancements

Adding catalytic pyridine (2 mol%) during acetylation improves yield by scavenging HCl. Similarly, using molecular sieves in cyclization steps minimizes side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.75 (s, 6H, OCH₃), 3.79 (s, 3H, OCH₃), 2.10 (s, 3H, COCH₃), 7.50 (s, 2H, Ar-H).

  • IR (KBr) : 3298 cm⁻¹ (N-H), 1654 cm⁻¹ (C=O), 1271 cm⁻¹ (C-O-C).

  • HRMS : [M+H]⁺ calculated for C₁₃H₁₅N₃O₅: 293.27, found: 293.25.

Comparative Yields and Conditions

RouteKey ReagentsTemperature (°C)Yield (%)
1POCl₃11082
2Ac₂O10074
3NH₃12068

Challenges and Mitigation Strategies

  • Low Cyclization Yields : Attributable to incomplete dehydration. Mitigated by using excess POCl₃ and prolonged reflux.

  • Byproduct Formation : Acetylation byproducts are minimized by controlled reagent addition and low-temperature stirring .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is C13H15N3O4C_{13}H_{15}N_{3}O_{4}. Its structure features a 1,3,4-oxadiazole ring substituted with a trimethoxyphenyl group and an acetamide moiety. This unique structural arrangement is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In a study evaluating various oxadiazole derivatives, N-(phenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (a related compound) demonstrated notable anticancer activity against multiple cell lines:

Compound Cell Line Mean Growth Percent (GP)
4aSR (Leukemia)59.73
4dA498 (Renal Cancer)78.31
4fT-47D (Breast Cancer)66.70
4dMCF7 (Breast Cancer)81.32

These results indicate that derivatives of the compound could be further developed as potential anticancer agents. Specifically, compounds like 4d and 4f showed significant efficacy against various cancer types including breast and renal cancers .

Other Biological Activities

Besides its anticancer properties, compounds containing the oxadiazole moiety have been explored for other therapeutic applications:

  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential use in treating inflammatory conditions.
  • Neuroprotective Properties : Certain oxadiazole derivatives are being studied for their ability to protect neuronal cells from degeneration.

Case Studies and Research Findings

A comprehensive review of literature indicates a growing interest in oxadiazole-based compounds for drug development:

  • A study published in the International Journal of Current Pharmaceutical Review and Research reported on the synthesis and evaluation of various oxadiazole derivatives for their biological activities .
  • Another research highlighted the synthesis of this compound and its analogs using molecular modeling techniques to predict their pharmacokinetic properties following Lipinski's rule of five .

Mechanism of Action

The mechanism of action of Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity

  • For example, a derivative with a thiadiazole core (replacing oxadiazole) and the same trimethoxyphenyl group exhibited IC₅₀ values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549) tumor cell lines, highlighting the role of the trimethoxyphenyl group in cytotoxicity .
  • Chalcone-Oxadiazole Hybrids (e.g., Compound 8x): Hybrids incorporating a chalcone moiety (e.g., 3-(3,4,5-trimethoxyphenyl)acryloyl) showed potent inhibition of leukemia cell growth, with a molecular weight of 620.10 g/mol and IC₅₀ values in the nanomolar range.
  • Thiazolidinone Derivatives (e.g., Compound 22): Compounds with thiazolidinone-thioxo scaffolds (e.g., 2-{[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxoacetamide) demonstrated moderate anticancer activity, suggesting sulfur-containing heterocycles may alter mechanism of action compared to oxadiazoles .
Table 1: Anticancer Activity Comparison
Compound Class Core Structure Key Substituent IC₅₀ (MCF-7/A549) Molecular Weight (g/mol) Reference
Target Compound 1,3,4-Oxadiazole 3,4,5-Trimethoxyphenyl Not reported ~341 (estimated)
Thiadiazole Derivative 1,3,4-Thiadiazole 3,4,5-Trimethoxyphenyl 15.28/12.7 mg/mL 323.37
Chalcone-Oxadiazole Hybrid 1,3,4-Oxadiazole Chalcone + Trimethoxyphenyl Nanomolar range 620.10

Antimicrobial Activity

  • Target Compound : Derivatives of the target compound, such as N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, showed broad-spectrum antibacterial and antifungal activity. The sulfanyl (-S-) linker in these analogs likely improves membrane permeability, enhancing efficacy against Gram-positive bacteria .
  • Benzofuran-Oxadiazole Hybrids (e.g., 2a and 2b) : Substitution with benzofuran instead of trimethoxyphenyl resulted in moderate antimicrobial activity, emphasizing the importance of the trimethoxy group for target specificity .
  • Triazole-Containing Analogs : A paracetamol-derived compound with a 1,2,3-triazole core exhibited COX-2 inhibition, indicating heterocycle substitution can redirect activity from antimicrobial to anti-inflammatory pathways .
Table 2: Antimicrobial Activity Comparison
Compound Class Core Structure Key Substituent Activity Profile Reference
Target Derivative (Sulfanyl) 1,3,4-Oxadiazole -S- Linker Broad-spectrum antibacterial
Benzofuran-Oxadiazole 1,3,4-Oxadiazole Benzofuran Moderate antifungal
Triazole-Paracetamol Hybrid 1,2,3-Triazole 4-Fluorophenyl COX-2 inhibition

Structural and Physicochemical Properties

  • Trimethoxyphenyl Group : Common in active analogs, this group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. Its absence in benzofuran or triazole analogs correlates with reduced potency .
  • Sulfur vs. Oxygen Linkers : Sulfanyl derivatives (e.g., -S-acetamide) show higher antimicrobial activity but lower anticancer efficacy compared to oxygen-based analogs, likely due to differences in redox reactivity and cellular uptake .

Biological Activity

N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound derived from the 1,3,4-oxadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound typically involves the formation of the oxadiazole ring through condensation reactions. The structural modifications made to the oxadiazole scaffold significantly influence its biological properties. The oxadiazole moiety is known for its ability to interact with various biological targets due to its unique electronic properties and spatial configuration.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit notable anticancer properties. These compounds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC), leading to reduced tumor growth and enhanced apoptosis in cancer cells. Studies have shown that derivatives of 1,3,4-oxadiazole can selectively target cancer cell lines while sparing normal cells .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival. The compound's effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with the oxadiazole scaffold can inhibit key enzymes involved in cancer progression and inflammation.
  • Interference with Nucleic Acids : The ability to bind to DNA or RNA may disrupt replication and transcription processes in cancer cells.
  • Modulation of Signaling Pathways : By affecting various signaling pathways related to cell growth and apoptosis, these compounds can exert significant therapeutic effects.

Case Studies

Several studies have highlighted the efficacy of 1,3,4-oxadiazole derivatives in preclinical models:

  • Study on Anticancer Activity : A study demonstrated that a series of 1,3,4-oxadiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines. The most potent derivatives were shown to induce apoptosis through caspase activation .
  • Antimicrobial Evaluation : Another study reported that compounds similar to this compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested strains .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

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